molecular formula C16H12N2O B1280728 6-Biphenyl-4-ylpyridazin-3-ol

6-Biphenyl-4-ylpyridazin-3-ol

Cat. No.: B1280728
M. Wt: 248.28 g/mol
InChI Key: UDWRGUMSXDSUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Biphenyl-4-ylpyridazin-3-ol is a pyridazine derivative with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . It features a pyridazine ring substituted at the 6-position with a biphenyl-4-yl group and a hydroxyl group at the 3-position. The compound is characterized by high purity (≥98%) and is typically stored in cool, dry, and well-ventilated conditions to ensure stability .

Properties

IUPAC Name

3-(4-phenylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRGUMSXDSUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-Biphenyl-4-ylpyridazin-3-ol, the following table compares it with three structurally analogous pyridazine derivatives. Key parameters include molecular weight, substituent effects, solubility, and hypothesized biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Solubility (Inferred) Hypothesized Biological Activity
6-Biphenyl-4-ylpyridazin-3-ol C₁₆H₁₂N₂O 248.28 Biphenyl-4-yl at C6; -OH at C3 Low (hydrophobic biphenyl) Kinase inhibition, anti-inflammatory
5-Biphenyl-3-ylpyridazin-3-ol C₁₆H₁₂N₂O 248.28 Biphenyl-3-yl at C5; -OH at C3 Moderate Antimicrobial, enzyme modulation
6-Phenylpyridazin-3-ol C₁₀H₈N₂O 172.18 Phenyl at C6; -OH at C3 High (smaller substituent) Antioxidant, metabolic regulation
6-(Naphthalen-2-yl)pyridazin-3-ol C₁₇H₁₂N₂O 268.29 Naphthyl at C6; -OH at C3 Very low Anticancer, receptor antagonism

Key Observations:

Molecular Weight and Solubility :

  • The biphenyl-4-yl substituent in 6-Biphenyl-4-ylpyridazin-3-ol increases hydrophobicity compared to smaller substituents (e.g., phenyl), leading to lower aqueous solubility .
  • Bulkier groups (e.g., naphthyl) further reduce solubility due to enhanced lipophilicity.

Substituent Position :

  • The position of the biphenyl group (C4 vs. C3) alters steric and electronic effects. For instance, 5-Biphenyl-3-ylpyridazin-3-ol may exhibit better solubility due to reduced symmetry compared to the 4-yl isomer .

Biological Activity :

  • Biphenyl-substituted pyridazines (e.g., 6-Biphenyl-4-ylpyridazin-3-ol) are often explored for kinase inhibition due to their planar structure and ability to occupy hydrophobic binding pockets.
  • Smaller substituents (e.g., phenyl) may favor metabolic pathways, as seen in antioxidants like 6-Phenylpyridazin-3-ol.

Research Findings and Limitations

  • Thermal Stability : The biphenyl group likely enhances thermal stability compared to phenyl or naphthyl derivatives, though experimental validation is needed.
  • Synthetic Accessibility : Its synthesis may involve Suzuki-Miyaura coupling for biphenyl introduction, a common method for pyridazine derivatives .

Critical Gaps:

  • Pharmacokinetic data (e.g., bioavailability, toxicity) are unavailable in the provided sources.
  • Comparative enzymatic assays or binding affinity studies are required to confirm hypothesized activities.

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